molecular formula C12H14O3 B14160303 Z-6,7-Epoxyligustilide CAS No. 106533-40-8

Z-6,7-Epoxyligustilide

Cat. No.: B14160303
CAS No.: 106533-40-8
M. Wt: 206.24 g/mol
InChI Key: ZCTBULGQERTBEG-YWEYNIOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-6,7-Epoxyligustilide can be achieved through specific electrochemical reactions. One method involves the oxidation of Z-ligustilide, a major phthalide in Angelica sinensis, to produce this compound. This reaction can be carried out in vitro using electrochemistry coupled with mass spectrometry . The reaction conditions typically involve the use of liver microsomes and specific oxidation reagents.

Industrial Production Methods: Industrial production of this compound is less common due to its instability and low yield in natural conditions. advancements in electrochemical reactions have made it possible to produce this compound efficiently in the laboratory. For instance, 6 mg of this compound can be prepared from 120 mg of Z-ligustilide using electrochemical methods .

Chemical Reactions Analysis

Types of Reactions: Z-6,7-Epoxyligustilide undergoes several types of chemical reactions, including oxidation, hydrolysis, and isomerization . These reactions are crucial for its transformation and degradation.

Common Reagents and Conditions:

    Oxidation: Common reagents include liver microsomes and specific oxidizing agents.

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of various degradation products.

    Isomerization: This reaction involves the rearrangement of the molecular structure, often facilitated by heat or light exposure.

Major Products Formed: The major products formed from these reactions include senkyunolide I, senkyunolide H, and other degradation products such as (E)-6,7-trans-dihydroxyligustilide .

Mechanism of Action

The mechanism of action of Z-6,7-Epoxyligustilide involves several molecular targets and pathways:

Comparison with Similar Compounds

Z-6,7-Epoxyligustilide is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Some similar compounds include:

This compound stands out due to its unique epoxide moiety, which contributes to its distinct reactivity and biological effects .

Properties

CAS No.

106533-40-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4Z)-4-butylidene-1a,2,3,6b-tetrahydrooxireno[2,3-g][2]benzofuran-6-one

InChI

InChI=1S/C12H14O3/c1-2-3-4-8-7-5-6-9-11(14-9)10(7)12(13)15-8/h4,9,11H,2-3,5-6H2,1H3/b8-4-

InChI Key

ZCTBULGQERTBEG-YWEYNIOJSA-N

Isomeric SMILES

CCC/C=C\1/C2=C(C3C(O3)CC2)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C3C(O3)CC2)C(=O)O1

Origin of Product

United States

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